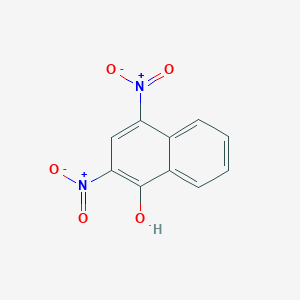

2,4-Dinitro-1-naphthol

説明

Historical Context of Dinitronaphthol Chemistry

The study of dinitronaphthols is rooted in the broader history of dye chemistry and the exploration of aromatic compounds. The synthesis of 2,4-Dinitro-1-naphthol, has been documented through various methods, with one of the most common involving the nitration of 1-naphthol (B170400) (α-naphthol). msu.edu This process typically utilizes a mixture of concentrated sulfuric acid and nitric acid. An alternative synthesis route involves the oxidative nitration of 2-nitroso-1-naphthol-4-sulfonic acid. ilacadofsci.com

Historically, dinitronaphthol derivatives were significant in the dye industry. For instance, the calcium salt of this compound was used to color butter and other foods, a practice now discontinued (B1498344) due to toxicity concerns. The development of synthetic methods to produce these compounds opened up avenues for their use as intermediates in the preparation of other complex organic molecules.

Significance in Organic Chemical Research

The chemical structure of this compound, featuring a naphthalene (B1677914) core with hydroxyl and nitro functional groups, imparts a range of interesting properties that are of significant interest to organic chemists. nih.gov The electron-withdrawing nature of the two nitro groups makes the aromatic ring susceptible to certain types of reactions and influences the acidity of the hydroxyl group.

Key areas of its significance in organic research include:

Intermediate in Synthesis: this compound serves as a precursor in the synthesis of various organic compounds. The nitro groups can be reduced to form amino derivatives, such as 2,4-diamino-1-naphthol, which are useful in further synthetic transformations. msu.edu

Charge-Transfer Complexes: Due to its electron-deficient aromatic system, this compound can act as an electron acceptor to form charge-transfer (CT) complexes with electron-rich donor molecules. researchgate.net These complexes often exhibit distinct colors and have been studied for their electronic and spectroscopic properties. researchgate.net This property has been explored in the context of developing analytical methods for certain pharmaceuticals. researchgate.net

Structural Studies: The molecule has been the subject of crystallographic studies to understand its solid-state structure. nih.govnih.govresearchgate.net These studies have revealed details about intramolecular and intermolecular hydrogen bonding, as well as π-π stacking interactions that influence its crystal packing. nih.govnih.gov The fused rings are nearly co-planar, and the nitro groups are twisted at different angles with respect to this plane. nih.govnih.gov

Current Research Landscape and Future Directions

Current research continues to explore the potential of this compound and its derivatives. The field of materials science is a promising area, with investigations into the use of nitro-containing compounds in the development of new materials. colab.wsgoogle.com The unique electronic properties of dinitronaphthols could be harnessed for applications in organic electronics.

Future research may focus on:

Development of Novel Derivatives: The synthesis of new derivatives of this compound with tailored properties for specific applications remains an active area of research. This could involve introducing different functional groups to the naphthalene ring to modulate its electronic and physical properties.

Advanced Materials: The incorporation of dinitronaphthol moieties into polymers or other macromolecular structures could lead to materials with interesting optical or electronic properties. The market for naphthalene derivatives is projected to grow, driven by applications in various industries, suggesting a continued demand for research in this area. futuremarketinsights.com

Catalysis: The potential for dinitronaphthol derivatives to act as ligands for metal catalysts is an area that could be further explored. The nitrogen and oxygen atoms of the nitro and hydroxyl groups could coordinate with metal centers, potentially leading to novel catalytic systems.

The versatility of this compound and the broader class of dinitronaphthols ensures their continued relevance in the evolving landscape of chemical research.

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₆N₂O₅ | nih.govechemi.com |

| Molecular Weight | 234.16 g/mol | nih.gov |

| Melting Point | 137.5 °C | echemi.com |

| Appearance | Yellow-orange powder | echemi.com |

| Water Solubility | Very slightly soluble | echemi.com |

| XLogP3 | 3.7 | nih.gov |

Table 2: Crystallographic Data for this compound

| Parameter | Value | Source |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 7.973 (2) | |

| b (Å) | 13.999 (4) | |

| c (Å) | 8.878 (3) | |

| β (°) | 108.08 (3) | |

| Volume (ų) | 942.3 (5) |

Table 3: Common Synthesis Routes for this compound

| Starting Material | Reagents | Key Conditions | Yield | Source |

| 1-Naphthol | H₂SO₄, HNO₃ | 50-60°C, then cooling | Not specified | msu.edu |

| 2-Nitroso-1-naphthol-4-sulfonic acid | HNO₃, H₂O | 70–130°C | 95% | |

| 1-Tetralone | H₂SO₄, HNO₃ | Chilled | 15% | nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,4-dinitronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O5/c13-10-7-4-2-1-3-6(7)8(11(14)15)5-9(10)12(16)17/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRBMBIXVSCUFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060544 | |

| Record name | 1-Naphthalenol, 2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red-brown crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Martius yellow | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21138 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

605-69-6 | |

| Record name | 2,4-Dinitro-1-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Martius yellow | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Martius yellow | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenol, 2,4-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenol, 2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dinitro-1-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MARTIUS YELLOW | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PQ80Y1K6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2,4 Dinitro 1 Naphthol

Established Synthetic Routes to 2,4-Dinitro-1-naphthol

The preparation of this compound is most commonly achieved through the nitration of 1-naphthol (B170400) (also known as α-naphthol). msu.edu This process typically involves the use of strong acids and careful control of reaction conditions to ensure the desired dinitration at the 2 and 4 positions of the naphthalene (B1677914) ring.

The direct nitration of 1-naphthol using a mixture of concentrated nitric acid and sulfuric acid is a well-documented method. msu.edu A typical laboratory-scale procedure involves dissolving 1-naphthol in concentrated sulfuric acid, which leads to the formation of a sulfonated intermediate. chemistry-online.com This initial sulfonation step is crucial as it directs the subsequent nitration to the desired positions. The hydroxyl group of 1-naphthol is an activating group, directing electrophiles to the ortho and para positions (C2 and C4). wikipedia.org The sulfonation at the 4-position further ensures regiochemical control, favoring nitration at the 2-position.

Following sulfonation, the reaction mixture is cooled, and concentrated nitric acid is added dropwise. msu.edu The temperature must be carefully controlled during this exothermic nitration step to prevent side reactions and degradation of the product. texiumchem.com The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺), generated from the reaction of nitric and sulfuric acids, attacks the electron-rich naphthalene ring. chemistry-online.com

An alternative synthetic route involves the use of 2-nitroso-1-naphthol-4-sulfonic acid as a precursor. This compound, when dissolved in a mixture of water and nitric acid at elevated temperatures (70–130°C), can yield this compound in high purity. This method proceeds through the oxidation of the nitroso group to a nitro group, followed by the displacement of the sulfonic acid group.

Table 1: Comparison of Synthetic Routes to this compound

| Precursor | Reagents | Key Reaction Steps | Reported Yield |

|---|---|---|---|

| 1-Naphthol | Conc. H₂SO₄, Conc. HNO₃ | Sulfonation followed by nitration | ~88.5% sciencemadness.org |

| 2-Nitroso-1-naphthol-4-sulfonic acid | HNO₃, H₂O | Oxidation and sulfonic acid displacement | 95% |

Optimizing the synthesis of this compound is critical for maximizing yield and purity. Key parameters that require careful control include temperature, reaction time, and the stoichiometric ratio of reactants.

During the nitration of 1-naphthol, maintaining a low temperature (around 0–5°C) during the addition of nitric acid is essential to minimize the formation of byproducts such as 4-nitro-1-naphthol (B44699) and to prevent oxidative degradation of the substrate. texiumchem.com After the initial addition, the temperature is typically raised to around 50°C to drive the reaction to completion. msu.edu

The molar ratio of nitric acid to 1-naphthol is another crucial factor. An excess of nitric acid can lead to over-nitration or oxidation, while an insufficient amount will result in incomplete reaction. The use of sulfuric acid as a catalyst is standard, and its concentration also plays a role in the reaction's efficiency.

Purification of the final product is generally achieved through recrystallization from a suitable solvent, such as ethanol (B145695), which effectively removes unreacted starting materials and byproducts. The purity can be verified by measuring the melting point, which is approximately 138°C.

On an industrial scale, the synthesis of this compound necessitates modifications to the laboratory procedures to enhance safety, efficiency, and cost-effectiveness. The use of continuous flow reactors is one such adaptation. These reactors offer superior temperature control, reducing the risk of runaway reactions, and can significantly shorten the reaction time from hours to minutes. acs.org

Side Product Formation in Complex Chemical Syntheses

The synthesis of this compound is not without the formation of unwanted side products. The complexity of the reaction environment, particularly with the use of strong acids and oxidizing agents, can lead to several competing reactions.

One common byproduct is 1-naphthol trisulfonate, which can form if an excess of sulfuric acid is used during the initial sulfonation step. Precise control of the stoichiometry is therefore essential to avoid this outcome.

Oxidation products, such as quinone derivatives, can also be generated, especially if the reaction is heated for prolonged periods or at temperatures exceeding 60°C. These colored impurities can be detected using UV-Vis spectroscopy. Additionally, the direct nitration of 1-naphthol can be challenging due to competing oxidation reactions that degrade the starting material. Under acidic conditions, the formation of quinones and dimeric products can dominate if the reaction is not carefully controlled.

Chemical Reactions and Mechanistic Pathways

The chemical reactivity of this compound is largely dictated by the electron-withdrawing nature of the two nitro groups and the electron-donating character of the hydroxyl group. These substituents influence the electron density of the naphthalene ring and its susceptibility to further chemical transformations.

The naphthalene ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effect of the two nitro groups. researchgate.net However, the hydroxyl group is an activating, ortho-para directing group. stackexchange.com In this case, the positions ortho and para to the hydroxyl group are already occupied by the nitro groups.

The mechanism of nitration of 1-naphthol itself is a classic example of electrophilic aromatic substitution. The reaction is initiated by the formation of the highly electrophilic nitronium ion (NO₂⁺) from the protonation of nitric acid by sulfuric acid, followed by the loss of a water molecule. The nitronium ion then attacks the electron-rich naphthalene ring of the 1-naphthol precursor. The hydroxyl group directs the incoming electrophile to the ortho (position 2) and para (position 4) positions. wikipedia.org The presence of a sulfonic acid group at the 4-position, as seen in the indirect nitration method, further ensures the regioselective nitration at the 2-position. This regioselectivity is a key factor in the successful synthesis of this compound.

Reduction Chemistry of Nitro Groups

The nitro groups of this compound can be reduced to amino groups under various reaction conditions. This transformation is a key step in the synthesis of various derivatives and has been explored using different reducing agents.

One common method involves the use of metal catalysts. For instance, the reduction of dinitro aromatic compounds, including this compound, to their corresponding diamino derivatives can be achieved through catalytic hydrogenation. google.com A process utilizing hydrogen sulfide (B99878) gas in the presence of a solid catalyst, such as iron or cobalt on an alumina (B75360) support, has been reported for the vapor-phase reduction of dinitrotoluenes, a reaction extendable to other dinitro aromatics. google.com The addition of carbon monoxide to the hydrogen sulfide gas has been shown to prolong the catalyst's life. google.com

Another approach employs iron as a reducing agent in a weakly acidic to weakly alkaline medium (pH 4-10), with reaction temperatures typically ranging from 70°C to 130°C. google.com This continuous reduction process in the liquid phase is particularly suitable for nitronaphthalenesulfonic acids. google.com

Furthermore, selective reduction of the nitro groups in the presence of other reducible functional groups can be achieved using specific reagent systems. A combination of zinc or magnesium powder with hydrazine (B178648) glyoxylate (B1226380) has been demonstrated to be effective for the rapid and simple reduction of aromatic nitro compounds to their corresponding amines at ambient temperature or with gentle warming. niscpr.res.in This method avoids the use of expensive catalysts like platinum or palladium and does not affect other reducible or hydrogenolysable substituents. niscpr.res.in The proposed mechanism involves the conversion of the nitro group to an amino group, with the reaction progress monitored by thin-layer chromatography and infrared spectroscopy. niscpr.res.in

The general mechanism for the reduction of a nitro group to an amine, as described by the Haber model, can proceed through two main pathways: a direct route involving the formation of nitroso and hydroxylamine (B1172632) intermediates, and a condensation route where nitroso and hydroxylamine species condense to form azoxy, azo, and hydrazo intermediates before yielding the final amine. unimi.it

Charge Transfer Interactions as an Electron Acceptor

Due to the presence of two electron-withdrawing nitro groups, this compound is a potent electron acceptor and readily participates in charge-transfer (CT) interactions with various electron-donating molecules. This property is central to its application in forming stable charge-transfer complexes.

Formation and Characterization of Charge Transfer Complexes

This compound (DNN) forms charge-transfer complexes with a variety of electron donors, including imidazoles, pyrazoles, and pharmaceuticals like quinolones and cephalosporins. nih.govresearchgate.netresearchgate.net These complexes are typically formed through the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor (DNN).

The formation of these complexes is often accompanied by a distinct color change, allowing for their visual and spectrophotometric detection. researchgate.net For example, the reaction of DNN with certain quinolone and cephalosporin (B10832234) drugs results in a golden-yellow colored solution. researchgate.net

The stoichiometry of these charge-transfer complexes is commonly found to be 1:1, as determined by methods such as the straight-line method and Job's method of continuous variation. nih.govrsc.org The formation of these complexes has been confirmed and characterized using various spectroscopic techniques, including:

FTIR Spectroscopy: Changes in the vibrational frequencies of the functional groups of both the donor and acceptor molecules upon complexation provide evidence of the charge-transfer interaction. researchgate.netrsc.org

¹H NMR Spectroscopy: Shifts in the proton signals of the donor and acceptor in the NMR spectrum of the complex compared to the free molecules indicate the transfer of electron density. researchgate.netrsc.org

UV-Vis Spectroscopy: The appearance of a new, broad absorption band at a longer wavelength, which is absent in the spectra of the individual donor and acceptor, is a hallmark of charge-transfer complex formation. nih.govresearchgate.net

The stability and properties of these complexes can be influenced by the nature of the solvent used. nih.gov For instance, the formation constant of the CT complex between 1,2-dimethylimidazole (B154445) and DNN was found to be higher in less polar solvents like chloroform, indicating a stronger interaction in the ground state. nih.gov

| Electron Donor | Stoichiometry (Donor:Acceptor) | Characterization Techniques | Key Findings | Reference |

|---|---|---|---|---|

| 1,2-Dimethylimidazole (DMI) | 1:1 | UV-Vis, FTIR, ¹H NMR, ¹³C NMR, TGA-DTA, Powder XRD | Formation of a stable CT complex with well-resolved CT bands. Formation constant is higher in less polar solvents. | nih.govresearchgate.net |

| 3,5-Dimethylpyrazole (B48361) | 1:1 | UV-Vis, FTIR, ¹H NMR, ESI-MS, Single Crystal X-ray Crystallography | Formation of a unique N+–H---O- hydrogen-bonded dimer motif. | rsc.org |

| Quinolones and Cephalosporins | Not specified | UV-Vis, TLC | Instant and distinct color formation, indicating charge-transfer complexation. DNN showed superiority over other nitroaromatics. | researchgate.net |

Spectrophotometric Investigations of Electron Transfer

UV-visible spectrophotometry is a primary tool for studying the electron transfer process in charge-transfer complexes of this compound. The appearance of the characteristic charge-transfer band allows for the quantitative determination of various physical and thermodynamic parameters of the complex.

The Benesi-Hildebrand equation is frequently employed to determine the formation constant (KCT) and the molar extinction coefficient (εCT) of the 1:1 charge-transfer complex from spectrophotometric data. nih.govrsc.org These parameters provide insights into the stability and strength of the complex.

Other important parameters that can be calculated from the spectrophotometric data include:

Standard Gibbs Free Energy (ΔG°): Indicates the spontaneity of the complex formation. nih.gov

Energy of Interaction (ECT): Related to the energy of the electronic transition. rsc.org

Ionization Potential (ID) of the donor: Can be estimated from the energy of the charge-transfer band. rsc.org

Oscillator Strength (f) and Transition Dipole Moment (μN): Provide information about the probability of the electronic transition. rsc.org

Studies have shown that the position of the charge-transfer band and the stability of the complex are influenced by the solvent polarity. nih.gov Generally, the charge-transfer band exhibits a blue shift (shifts to a shorter wavelength) with increasing solvent polarity.

| Electron Donor | Solvent | λmax (nm) of CT Band | Formation Constant (KCT) (L·mol⁻¹) | Molar Extinction Coefficient (εCT) (L·mol⁻¹·cm⁻¹) | Reference |

|---|---|---|---|---|---|

| 1,2-Dimethylimidazole | Chloroform | - | Higher value | Lower value | nih.gov |

| Methylene Chloride | - | - | - | nih.gov | |

| Methanol | - | - | - | nih.gov | |

| Acetonitrile (B52724) | - | - | - | nih.gov | |

| 3,5-Dimethylpyrazole | Various solvents | - | Determined | Determined | rsc.org |

Proton Transfer Complex Formation

In addition to charge-transfer interactions, this compound (DNN) can also participate in proton transfer reactions, particularly with basic molecules like amines. acs.org This leads to the formation of proton-transfer complexes or ion pairs.

The formation of these complexes is often studied in different solvents to understand the role of the solvent in the proton transfer equilibrium. acs.org The equilibrium constant (Keq) for the proton transfer reaction can be significantly influenced by the solvent's properties, such as its polarity and its ability to form hydrogen bonds. acs.org

For instance, in the reaction of DNN with primary and secondary amines, a sharp increase in the equilibrium constant is observed in electron-donating solvents. acs.org This is attributed to the formation of a hydrogen bond between the amine hydrogen(s) and the solvent molecules, which enhances the basicity of the amine. acs.org

The effect of the solvent on the proton transfer equilibrium can be categorized into long-range and short-range solvation effects. acs.org The long-range effect is related to the solvent's dielectric constant, while the short-range effect involves direct interactions like hydrogen bonding between the solute and solvent molecules. acs.org It has been observed that the short-range solvation effect can increase the equilibrium constant more significantly than the long-range effect. acs.org

A study involving 3,5-dimethylpyrazole as a donor and DNN as an acceptor in acetonitrile led to the formation of a novel proton-transfer complex. rsc.orgrsc.org This complex was characterized by a unique N+–H⋯O− hydrogen-bonded dimer motif, indicating a polarized charge-transfer state or an ion-pair state. rsc.org The stoichiometry of this complex was determined to be 1:1. rsc.org

Kinetics and Mechanisms of Displacement Reactions

The naphthalene ring in this compound is activated towards nucleophilic aromatic substitution reactions due to the strong electron-withdrawing effect of the two nitro groups. This allows for the displacement of a suitable leaving group at the 1-position by various nucleophiles.

A study on the kinetics of the reactions of 1-halogeno-2,4-dinitronaphthalenes with aniline (B41778) in ethanol revealed that the reactions are all second order. rsc.org The ease of displacement of the halogen from the 1-position followed the sequence: F > Br > Cl > I. rsc.org This is in contrast to the typical C-X bond strength order and is a common observation in nucleophilic aromatic substitution, suggesting that the rate-determining step involves the formation of a Meisenheimer-like intermediate, where the high electronegativity of fluorine stabilizes the transition state.

The displacement of the toluene-p-sulfonate group from 2,4-dinitro-1-naphthyl toluene-p-sulfonate by aniline was found to be even faster than the displacement of fluorine, following the sequence: p-MeC₆H₄-SO₂ > F > Br > Cl > I. rsc.org

The mechanism of these displacement reactions is generally considered to be a two-stage process involving the formation of a stable intermediate complex. rsc.org The stability of this intermediate in the naphthalene series is predicted to be greater than in the corresponding benzene (B151609) series, which could potentially lead to a situation where the decomposition of the intermediate becomes partially rate-determining. rsc.org

Further kinetic studies on the reaction of triethylphosphite with 1,2-dinitro-4-substituted benzenes have provided insights into the factors influencing nucleophilic aromatic substitution. dtic.mil The order of reactivity for the displacement of a group at the 4-position was found to be -NO₂ > -CN > -Cl > -Me > -OMe, highlighting the role of electron-withdrawing groups in activating the ring towards nucleophilic attack. dtic.mil

| Leaving Group at Position 1 | Relative Ease of Displacement | Reference |

|---|---|---|

| p-Toluenesulfonate | Highest | rsc.org |

| Fluorine | High | rsc.org |

| Bromine | Moderate | rsc.org |

| Chlorine | Moderate | rsc.org |

| Iodine | Lowest | rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Dinitro 1 Naphthol

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of a compound. americanpharmaceuticalreview.commdpi.com The vibrational spectra of 2,4-Dinitro-1-naphthol have been recorded and analyzed, providing a vibrational fingerprint of the molecule. updatepublishing.com

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. americanpharmaceuticalreview.com The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of the molecule's functional groups. For this compound, the FTIR spectrum has been recorded in the 4000–400 cm⁻¹ region. updatepublishing.com The analysis of this spectrum reveals key structural features, particularly the presence of hydroxyl (-OH), nitro (-NO₂), and aromatic ring systems.

The interpretation of the FTIR spectrum is aided by comparing observed frequencies with known characteristic group frequencies. mdpi.com

O-H Stretching: The hydroxyl group's stretching vibration is a key indicator. In the solid state, the presence of a strong intramolecular hydrogen bond between the hydroxyl group (O-H) and the oxygen of the adjacent nitro group at the C-2 position can significantly broaden and shift this band to a lower wavenumber. nih.gov

Aromatic C-H Stretching: The C-H stretching vibrations of the naphthalene (B1677914) ring typically appear in the region of 3080–3010 cm⁻¹. mdpi.com

NO₂ Stretching: The two nitro groups give rise to characteristic and intense absorption bands. The asymmetric (asym) and symmetric (sym) stretching vibrations are expected in distinct regions of the spectrum.

C=C and C-O Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic naphthalene core and the carbon-oxygen single bond of the naphthol group provide further structural confirmation.

Table 1: Selected FTIR Vibrational Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~3100 - 3000 | ν(C-H) | Aromatic C-H Stretching |

| ~1630 | ν(C=C) | Aromatic C=C Stretching |

| ~1570 | νₐₛ(NO₂) | Asymmetric NO₂ Stretching |

| ~1340 | νₛ(NO₂) | Symmetric NO₂ Stretching |

| ~1260 | ν(C-O) | C-O Stretching |

| ~840 | γ(C-H) | Out-of-plane C-H Bending |

Note: The values are approximate and based on typical ranges for the specified functional groups.

FT-Raman spectroscopy is a complementary vibrational technique based on the inelastic scattering of laser light. americanpharmaceuticalreview.com While FTIR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound has been recorded in the 3500–50 cm⁻¹ range. updatepublishing.com

Key features in the FT-Raman spectrum include:

Naphthalene Ring Modes: The breathing modes of the naphthalene ring system often produce strong and sharp signals in the Raman spectrum, which are highly characteristic of the fused ring structure.

Symmetric NO₂ Stretch: The symmetric stretching vibration of the nitro groups typically yields a very strong band in the Raman spectrum, complementing the information from FTIR.

C-H and C-C Vibrations: Aromatic C-H and C-C stretching vibrations are also readily observed.

The combination of FTIR and FT-Raman provides a more complete picture of the vibrational properties of the molecule. nih.gov

Table 2: Selected FT-Raman Vibrational Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~3070 | ν(C-H) | Aromatic C-H Stretching |

| ~1590 | ν(C=C) | Aromatic C=C Stretching |

| ~1340 | νₛ(NO₂) | Symmetric NO₂ Stretching (Strong Intensity) |

| ~1000 | Naphthalene Ring Breathing | |

| ~825 | Ring Deformation |

Note: The values are approximate and based on typical ranges for the specified functional groups.

To achieve a definitive assignment of the observed vibrational bands in the FTIR and FT-Raman spectra, a Normal Coordinate Analysis (NCA) is employed. ias.ac.in This theoretical method involves calculating the molecule's vibrational frequencies and modes of motion based on its geometry and force field. taylorandfrancis.comsmu.edu For this compound, NCA has been performed using Density Functional Theory (DFT) with the B3LYP method and a 6-31+G basis set. updatepublishing.com

The process involves optimizing the molecular structure and then calculating the theoretical vibrational frequencies. updatepublishing.com These calculated frequencies are then compared with the experimental data from the FTIR and FT-Raman spectra. A close agreement between the theoretical and observed values validates the assignment of specific spectral bands to particular molecular vibrations. taylorandfrancis.com Furthermore, the Potential Energy Distribution (PED) is calculated to determine the contribution of each internal coordinate (such as bond stretching or angle bending) to each normal vibrational mode, ensuring an unambiguous assignment. ias.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the detailed structure of an organic molecule in solution by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. The ¹H NMR spectrum of this compound (also known as Martius Yellow) shows distinct signals for each of its chemically non-equivalent protons. chemicalbook.com Due to the asymmetrical substitution pattern, all four protons on the naphthalene ring system and the single hydroxyl proton are unique.

The chemical shifts (δ) are influenced by the electron-withdrawing nitro groups and the electron-donating hydroxyl group. The aromatic protons are found in the downfield region (typically 6-9 ppm) due to the ring current effect. ic.ac.uk The proton at the C-3 position, situated between two strongly electron-withdrawing nitro groups, is expected to be the most deshielded and appear at the lowest field (highest ppm value).

Table 3: ¹H NMR Chemical Shift Data for this compound

| Chemical Shift (δ) ppm | Assignment (Tentative) |

| 8.914 | H-3 |

| 8.67 | Aromatic H |

| 8.62 | Aromatic H |

| 7.93 | Aromatic H |

| 7.77 | Aromatic H |

Data sourced from ChemicalBook for Martius Yellow. chemicalbook.com The hydroxyl proton signal is often broad and may exchange with trace water in the solvent, its position can be variable.

¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, offering a direct count of non-equivalent carbons and insight into their chemical environment. vaia.com In this compound, the lack of symmetry renders all ten carbon atoms of the naphthalene skeleton chemically distinct, thus ten separate signals are expected in the ¹³C NMR spectrum. vaia.comspectrabase.com

The chemical shifts of the carbon atoms are strongly influenced by the attached functional groups.

C-1, C-2, and C-4: The carbons directly bonded to the electronegative oxygen (C-1) and nitrogen atoms of the nitro groups (C-2, C-4) are significantly deshielded and appear at the furthest downfield positions in the aromatic region.

Other Aromatic Carbons: The remaining seven carbons of the naphthalene ring system will resonate at chemical shifts typical for aromatic carbons, with their exact positions determined by the electronic effects of the substituents.

SpectraBase has confirmed the existence of a ¹³C NMR spectrum for this compound. spectrabase.com The analysis of these shifts allows for the complete assignment of the carbon skeleton.

Table 4: Expected ¹³C NMR Chemical Shift Regions for this compound

| Carbon Atom | Expected Chemical Shift (δ) ppm | Rationale |

| C-1 | ~150-160 | Attached to -OH group |

| C-2 | ~140-150 | Attached to -NO₂ group |

| C-4 | ~145-155 | Attached to -NO₂ group |

| C-3, C-5 to C-10 | ~115-140 | Aromatic carbons |

Note: These are estimated ranges based on the known effects of substituents on the naphthalene ring. researchgate.netchemicalbook.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is characterized by specific absorption bands that are influenced by the electronic transitions within the molecule. In methanol, the compound exhibits an absorption maximum (λmax) in the range of 367.0 to 373.0 nm. tcichemicals.comtcichemicals.com This absorption is attributed to the π → π* and n → π* electronic transitions within the aromatic naphthol ring system, which is substituted with two nitro groups. The nitro groups, being strong electron-withdrawing groups, cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted 1-naphthol (B170400). The specific absorption wavelength can be influenced by the solvent used.

| Solvent | λmax (nm) |

| Methanol | 367.0 - 373.0 |

This table summarizes the reported UV-Vis absorption maximum for this compound in methanol. tcichemicals.comtcichemicals.com

Mass Spectrometry (MS) Techniques

Mass spectrometry of this compound provides valuable information about its molecular weight and fragmentation pattern. The compound has a molecular formula of C₁₀H₆N₂O₅ and a molecular weight of approximately 234.17 g/mol . nih.govnist.gov In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) is observed, confirming the molecular weight. The fragmentation pattern often involves the loss of nitro groups (NO₂) and other characteristic fragments, which helps in the structural confirmation of the molecule. The facile formation of the naphthoxy radical has been noted, supported by a high-intensity peak in the mass spectrum. nih.gov

| Technique | Observation | Significance |

| Electron Ionization (EI) | Molecular Ion Peak (M⁺) | Confirms molecular weight |

| Fragmentation Pattern | Elucidates molecular structure |

This table outlines the key observations from mass spectrometry analysis of this compound.

Solid-State Structural Analysis: X-ray Crystallography

X-ray crystallography has been instrumental in determining the precise three-dimensional structure of this compound in the solid state.

Crystals of this compound have been analyzed using single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/n. researchgate.net The crystal structure was solved and refined to a satisfactory level, providing detailed information about bond lengths, bond angles, and torsion angles.

| Parameter | Value | Reference |

| Formula | C₁₀H₆N₂O₅ | nih.gov |

| Molecular Weight | 234.17 | nih.gov |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 7.0512 (10) | nih.gov |

| b (Å) | 16.3541 (19) | nih.gov |

| c (Å) | 8.7988 (10) | nih.gov |

| β (°) | 111.452 (6) | nih.gov |

| V (ų) | 944.4 (2) | nih.govresearchgate.net |

| Z | 4 | nih.govresearchgate.net |

This table presents the crystallographic data and refinement parameters for this compound.

The crystal structure of this compound reveals the presence of significant intramolecular hydrogen bonding. nih.govresearchgate.net A strong intramolecular hydrogen bond is formed between the hydroxyl group at position 1 and the oxygen atom of the nitro group at position 2. knowledgebin.org This interaction contributes to the formation of a stable six-membered ring motif, denoted as an S(6) ring. nih.gov This intramolecular hydrogen bond plays a crucial role in stabilizing the conformation of the molecule. Another intramolecular C—H⋯O hydrogen bond is also observed, further contributing to the molecular stability. nih.gov

In the crystal lattice, molecules of this compound are linked by intermolecular interactions. rsc.org These include intermolecular O—H⋯O hydrogen bonds, which connect the molecules into chains along the direction. nih.gov Additionally, π–π stacking interactions are observed between the aromatic rings of adjacent molecules. nih.gov The centroid–centroid distances for these interactions have been measured to be 3.6296 (15) Å, 3.8104 (15) Å, and 3.6513 (14) Å, indicating a significant contribution to the stabilization of the crystal packing. nih.govresearchgate.net

The fused bicyclic system of this compound is nearly planar. nih.govresearchgate.net The root-mean-square deviation from the mean plane of the fused rings is 0.0163 Å. researchgate.net The nitro groups, however, are twisted out of this plane to varying degrees. The nitro group at position 2 is nearly coplanar with the naphthyl ring, with a dihedral angle of 2.62 (11)°, while the nitro group at position 4 is significantly twisted, with a dihedral angle of 44.69 (11)°. nih.govresearchgate.net This twisting is a result of steric hindrance between the nitro group and the adjacent hydrogen atom on the aromatic ring. The hydroxyl oxygen atom deviates only slightly from the mean plane of the fused rings. nih.gov

Computational Chemistry and Theoretical Investigations of 2,4 Dinitro 1 Naphthol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to study the electronic structure and properties of 2,4-Dinitro-1-naphthol. updatepublishing.comresearchgate.net This method is favored for its balance of accuracy and computational cost, making it suitable for calculating a wide range of molecular properties. mdpi.com DFT calculations for this compound typically employ functionals like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and basis sets such as 6-31G* or 6-311+G**. updatepublishing.comresearchgate.net These calculations are fundamental for geometry optimization, vibrational frequency analysis, and understanding the electronic properties that govern the molecule's reactivity. updatepublishing.com

Geometry optimization is a critical first step in computational analysis, seeking to find the minimum energy structure of a molecule on its potential energy surface. nih.gov For this compound, DFT calculations have been used to determine its most stable three-dimensional conformation. updatepublishing.com X-ray crystallography studies confirm the molecule's structure, revealing that the two fused naphthalene (B1677914) rings are nearly co-planar. nih.govnih.gov

Key structural features from these studies show that the nitro groups attached to the naphthalene ring are twisted relative to the ring plane. One nitro group is nearly coplanar, with a dihedral angle of 2.62°, while the other is significantly twisted, with a dihedral angle of 44.69°. nih.govnih.gov This twist is a result of steric hindrance and electronic effects. An important feature of the optimized geometry is the presence of a strong intramolecular hydrogen bond between the hydroxyl group (-OH) and the oxygen atom of the adjacent nitro group at the C4 position (O—H···O). nih.gov This interaction forms a stable six-membered ring motif, which significantly influences the molecule's planarity and chemical properties. nih.gov

| Parameter | Description | Value | Reference |

|---|---|---|---|

| Dihedral Angle (Nitro Group 1) | Twist of the nitro group at C2 with respect to the naphthalene ring. | 44.69 (11)° | nih.govnih.gov |

| Dihedral Angle (Nitro Group 2) | Twist of the nitro group at C4 with respect to the naphthalene ring. | 2.62 (11)° | nih.govnih.gov |

| Intramolecular Bond | Hydrogen bond between hydroxyl hydrogen and nitro oxygen. | O—H···O | nih.gov |

| Ring Motif | Ring formed by the intramolecular hydrogen bond. | S(6) | nih.gov |

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. For this compound, DFT calculations are used to compute the harmonic vibrational frequencies. updatepublishing.comresearchgate.net These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates, which make up the Hessian matrix (force field). mdpi.com The resulting frequencies often show a systematic deviation from experimental values due to the harmonic approximation and basis set limitations. nih.gov To improve accuracy, the calculated frequencies are typically scaled using empirical scale factors. researchgate.netnih.gov

Studies have successfully correlated the calculated vibrational spectra of this compound and its related compounds with experimental FT-IR and FT-Raman data. updatepublishing.comresearchgate.net The assignments of vibrational modes, such as O-H, C-H, C=C, and N-O stretching and bending vibrations, are made with the aid of Potential Energy Distribution (PED) analysis. researchgate.netresearchgate.net For example, the characteristic stretching of the C-C bonds in the naphthalene ring is typically observed in the 1620-1390 cm⁻¹ range. researchgate.net Good agreement between the scaled theoretical frequencies and the observed experimental frequencies validates the accuracy of the optimized molecular geometry and the calculated force field. updatepublishing.com

| Vibrational Mode | Experimental Range (FT-IR) | Theoretical Method | Calculated Frequency (Example) | Reference |

|---|---|---|---|---|

| O-H Stretch | ~3600-3700 | B3LYP | 3684 | nih.gov |

| C-H Aromatic Stretch | ~3000-3110 | B3LYP | 3078-2861 | nih.gov |

| C=C Aromatic Stretch | ~1390-1620 | B3LYP/6-31G* | 1499, 1605 | researchgate.netresearchgate.net |

| C-O Stretch | ~1000-1260 | B3LYP | 1080, 1124 | researchgate.net |

Ab Initio Molecular Dynamics (AIMD) and Molecular Mechanics (MM) Simulations

Ab Initio Molecular Dynamics (AIMD) combines electronic structure calculations (ab initio or DFT) with classical molecular dynamics, allowing the forces on the atoms to be calculated "on the fly" at each step of a simulation. researchgate.net This approach enables the study of dynamic processes, such as reaction mechanisms and conformational changes, without the need for pre-parameterized force fields. nih.gov Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed, where a chemically active region (like this compound) is treated with a high-level QM method, while the surrounding environment (e.g., solvent) is treated with a computationally cheaper MM force field. researchgate.netmdpi.com

While specific AIMD studies on this compound are not widely reported, the methodology has been applied to structurally similar compounds like 2,4-dinitroanisole (B92663) (DNAN). nih.gov In such studies, AIMD/MM simulations can be used to investigate reaction pathways, such as hydrolysis, by modeling the system's evolution over time. nih.gov These simulations provide detailed insights into the role of solvent molecules and the structural dynamics that facilitate chemical reactions, offering a more realistic picture than static calculations alone. researchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to interpret a calculated wavefunction in terms of the familiar Lewis structures of localized bonds, lone pairs, and antibonds. uni-muenchen.defaccts.de It provides a quantitative description of bonding, charge distribution, and intramolecular delocalization effects. researchgate.netwisc.edu The analysis examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy using second-order perturbation theory. wisc.edu

For this compound and its charge-transfer complexes, NBO analysis is a powerful tool for understanding hyperconjugative interactions and electron density delocalization. researchgate.net It can quantify the strength of the intramolecular O-H···O hydrogen bond by analyzing the interaction between the lone pair of the oxygen atom in the nitro group (donor) and the antibonding orbital of the O-H bond (acceptor). researchgate.net This analysis reveals significant charge transfer from the donor to the acceptor orbital, confirming the presence and strength of the hydrogen bond. Furthermore, NBO analysis provides insights into the electronic delocalization between the naphthalene ring and the nitro substituents, which is crucial for the molecule's role as an electron acceptor in charge-transfer complexes. researchgate.net

Free Energy Simulations of Reaction Mechanisms

Understanding the mechanism of a chemical reaction requires knowledge of the transition states and intermediates along the reaction pathway, as well as their relative energies. nptel.ac.in Computational methods, particularly those combining QM/MM with enhanced sampling techniques, can be used to calculate the free energy profile of a reaction. mdpi.comnih.gov This provides crucial information about reaction barriers (activation energy) and the thermodynamic stability of products. mdpi.com

For nitroaromatic compounds, computational studies have explored reaction mechanisms like hydrolysis and proton transfer. nih.govresearchgate.net For instance, in the study of DNAN hydrolysis, DFT free energy simulations showed that a pyrogenic carbon surface could lower the reaction barrier by approximately 8 kcal/mol compared to the reaction in a homogeneous solution. nih.gov Similar approaches could be applied to this compound to investigate its reactivity, such as its behavior as a photoacid or its degradation pathways. researchgate.net By mapping the minimum energy path and calculating the associated free energy changes, these simulations can predict the most favorable reaction mechanism and the rate-limiting step. mdpi.com

Molecular Docking Simulations for Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or DNA) to form a stable complex. researchgate.net It is widely used to understand intermolecular interactions and to predict the binding affinity of a ligand. worldscientific.com

In the context of this compound, molecular docking has been employed to study its interaction with various molecules, including biological macromolecules and drug candidates. researchgate.nettandfonline.com For example, studies on charge-transfer complexes involving this compound have used docking to analyze the binding mode and affinity with DNA. researchgate.net These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. The results, often expressed as a binding free energy or docking score, provide a quantitative measure of the interaction strength, which can be correlated with experimental binding constants. researchgate.netresearchgate.net

| Complex/System | Target | Binding Free Energy (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|---|

| Charge-Transfer Complex of DMI and this compound | DNA Receptor | -240 | Hydrogen bonding with guanine (B1146940) and adenine (B156593) bases | researchgate.net |

| Thiazole Derivative | Cytochrome P450 EryK | -65.65 | Hydrogen and hydrophobic contacts | researchgate.net |

Analytical Methodologies for 2,4 Dinitro 1 Naphthol and Its Detection

Chromatographic Techniques for Separation and Quantification

Chromatography, particularly high-performance liquid chromatography (HPLC), stands as a cornerstone for the separation and quantification of 2,4-Dinitro-1-naphthol. hplc.eu This technique offers high resolution and sensitivity, making it ideal for analyzing complex mixtures.

Reverse Phase Liquid Chromatography (RP-LC) Development

Reverse-phase liquid chromatography (RP-LC) is a widely employed technique for the analysis of this compound. oup.comsielc.com In this method, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. oup.comoup.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

A sensitive and reproducible RP-LC method has been developed for the determination of this compound and 1-naphthol (B170400) in Ext. D&C Yellow No. 7. oup.comoup.com This method utilizes a C-18 column and a buffered mobile phase with an increasing organic nature to elute the compounds in a reproducible pattern. oup.comoup.com The average recovery for this compound using this method was found to be 103.9% for levels ranging from 0.003 to 0.20%. oup.comoup.com This automated method is faster than previous techniques and allows for the simultaneous quantification of both this compound and 1-naphthol. oup.com

For more specific applications, specialized reverse-phase columns like Newcrom R1 can be used. sielc.com This column, characterized by low silanol (B1196071) activity, allows for the analysis of this compound under simple mobile phase conditions, typically a mixture of acetonitrile (B52724), water, and an acid like phosphoric or formic acid. sielc.com The versatility of this method allows for scalability, making it suitable for both analytical and preparative separations, including the isolation of impurities. sielc.com

| Parameter | Value/Condition |

| Chromatography Mode | Reverse Phase Liquid Chromatography (RP-LC) |

| Stationary Phase | C18 column, Newcrom R1 |

| Mobile Phase | Acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) |

| Detection | UV at 280 nm and 436 nm |

| Application | Quantification in dyes, impurity analysis |

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods provide a valuable alternative for the quantitative analysis of this compound, often leveraged due to their simplicity and cost-effectiveness. These methods are based on the principle that the compound absorbs light at specific wavelengths.

The UV-visible absorption spectrum of this compound shows characteristic peaks that can be used for its quantification. oup.com For instance, it exhibits absorption maxima at 280 nm and 436 nm. oup.com The peak at 280 nm is often used for the simultaneous determination of this compound and 1-naphthol, while the peak at 436 nm provides additional qualitative information. oup.com

Development of this compound as an Analytical Reagent

The electron-accepting properties of this compound make it a useful reagent in analytical chemistry, particularly in the formation of charge-transfer (CT) complexes. researchgate.netresearchgate.netresearchgate.net These complexes are formed when this compound interacts with electron-donating compounds, resulting in a distinct color change that can be measured spectrophotometrically. researchgate.net

This principle has been successfully applied to the analysis of certain pharmaceuticals, such as quinolones and cephalosporins. researchgate.netresearchgate.net When mixed with these drugs, this compound forms a golden-yellow colored adduct, which can be quantified to determine the concentration of the drug. researchgate.net This method has shown superiority over other nitroaromatics in forming stable and distinct charge-transfer complexes. researchgate.netresearchgate.net

Synthesis and Reactivity Studies of 2,4 Dinitro 1 Naphthol Derivatives and Analogues

Synthetic Routes to Naphthol Derivatives

The primary and most widely documented method for synthesizing 2,4-Dinitro-1-naphthol is through the nitration of 1-naphthol (B170400) (also known as α-naphthol). chemistry-online.com This process typically involves the use of a nitrating mixture composed of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). In a common laboratory procedure, 1-naphthol is first dissolved in concentrated sulfuric acid, often with gentle heating, to form a sulfonated intermediate. msu.edu This initial sulfonation step is crucial as it directs the subsequent nitration to specific positions on the naphthalene (B1677914) ring. chemistry-online.com

Following the sulfonation, the reaction mixture is cooled, and concentrated nitric acid is added incrementally. chemistry-online.com This step is exothermic and requires careful temperature control to ensure the selective formation of the desired dinitro derivative. The addition of nitric acid leads to an ipso-nitration, where the sulfonic acid groups are replaced by nitro groups. chemistry-online.com The resulting product, this compound, precipitates from the reaction mixture as a yellow solid.

An alternative synthetic approach involves the nitration of 4-acetyl-1-naphthol (B1595843). When nitrated with two molar equivalents of fuming nitric acid, 4-acetyl-1-naphthol can yield this compound. ias.ac.in This reaction demonstrates the tendency for the acetyl group to be eliminated during the nitration process. ias.ac.in

Furthermore, research has explored the synthesis of various derivatives starting from this compound. For instance, its sodium salt, known as Martius Yellow, is a notable derivative used as a dye. ontosight.ai The synthesis of other derivatives often involves the reduction of the nitro groups, as will be discussed in subsequent sections.

Table 1: Synthetic Routes to this compound

| Starting Material | Reagents | Key Intermediates/Conditions | Product |

|---|---|---|---|

| 1-Naphthol (α-naphthol) | Concentrated H₂SO₄, Concentrated HNO₃ | Sulfonated intermediate, followed by ipso-nitration. chemistry-online.com | This compound |

| 4-Acetyl-1-naphthol | Fuming HNO₃ (2 equivalents) | Elimination of the acetyl group during nitration. ias.ac.in | This compound |

Reactivity Profiles of Substituted Derivatives

The reactivity of this compound and its derivatives is significantly influenced by the presence of the two electron-withdrawing nitro groups. These groups render the naphthalene ring electron-deficient, making the compound an effective electron acceptor in various chemical reactions. researchgate.net This electron-accepting property is central to its role in forming charge-transfer (CT) complexes with electron-rich compounds. researchgate.net

Studies have shown that this compound can form stable CT complexes with various donor molecules, including pharmaceuticals like quinolones and cephalosporins. researchgate.netresearchgate.net The formation of these complexes is often accompanied by a distinct color change, a characteristic that is utilized in analytical applications. researchgate.netresearchgate.net The stability of these CT complexes can be influenced by the polarity of the solvent, with less polar solvents generally favoring more stable complexes. researchgate.net

The hydroxyl group at the 1-position also plays a crucial role in the reactivity of this compound. It can participate in hydrogen bonding, both intramolecularly with the adjacent nitro group and intermolecularly. nih.gov This hydrogen bonding can influence the compound's physical properties and its interactions with other molecules.

The reactivity of substituted derivatives of this compound is a subject of ongoing research. For example, the introduction of additional functional groups can modulate the electron-accepting properties of the naphthalene ring and influence the stability and characteristics of the resulting CT complexes. The study of these derivatives provides insights into structure-reactivity relationships and opens avenues for the design of new molecules with tailored properties.

Formation of Diamino and Diacetylamino Derivatives

The nitro groups of this compound can be readily reduced to form amino derivatives. A common method for this reduction is the use of sodium hydrosulfite (Na₂S₂O₄). msu.edu When this compound is treated with sodium hydrosulfite in an aqueous solution, the orange color of the dinitro compound disappears, and a tan precipitate of 2,4-diamino-1-naphthol is formed. msu.edu This diamino derivative is susceptible to oxidation by air and is therefore often immediately converted to a more stable form, such as its dihydrochloride (B599025) salt, by treatment with hydrochloric acid. msu.edu

The resulting 2,4-diamino-1-naphthol dihydrochloride serves as a versatile intermediate for the synthesis of further derivatives. One important reaction is its conversion to 2,4-diacetylamino-1-naphthol. This is achieved by treating the diamino derivative with acetic anhydride. msu.edu The addition of sodium acetate (B1210297) and a small amount of sodium hydrosulfite to the reaction mixture facilitates the formation of the diacetate, which may precipitate as a white solid or an oil that solidifies upon cooling. msu.edu Any triacetate that may have formed as a byproduct can be hydrolyzed by treatment with sodium hydroxide. msu.edu

These reactions highlight the synthetic utility of the nitro groups in this compound, allowing for the introduction of new functional groups and the creation of a diverse range of derivatives with potentially different chemical and physical properties.

Table 2: Synthesis of Diamino and Diacetylamino Derivatives

| Starting Material | Reagents | Product | Key Observations |

|---|---|---|---|

| This compound | Sodium hydrosulfite (Na₂S₂O₄), water | 2,4-Diamino-1-naphthol | Disappearance of orange color, formation of a tan precipitate. msu.edu The product is unstable in air. msu.edu |

| 2,4-Diamino-1-naphthol dihydrochloride | Acetic anhydride, sodium acetate, sodium hydrosulfite | 2,4-Diacetylamino-1-naphthol | Formation of a white solid or an oil that solidifies. msu.edu |

Structure-Reactivity Relationships in Modified Analogues

The study of modified analogues of this compound provides valuable insights into structure-reactivity relationships. The electronic properties of the naphthalene ring system, significantly influenced by the number and position of nitro groups, play a determining role in the reactivity of these compounds. For instance, the presence of two nitro groups in this compound makes it a superior electron acceptor compared to its mono-nitro analogues like 2-nitro-1-naphthol (B145949) and 4-nitro-1-naphthylamine. researchgate.net

Research comparing the charge-transfer complex formation of various nitroaromatics has shown that this compound and its derivatives are particularly effective. researchgate.netresearchgate.net This enhanced reactivity is attributed to the strong electron-withdrawing nature of the two nitro groups, which creates a more electron-deficient aromatic system. In contrast, compounds like 1-nitronaphthalene (B515781) and 1,4-dinitronaphthalene (B1214213) show no significant formation of charge-transfer complexes under similar conditions. researchgate.net

The introduction of other substituents onto the naphthalene ring can further modulate reactivity. For example, the synthesis of N-(2,4-dinitro-1-naphthyl)-p-toluenesulphonamide, a derivative of this compound, results in a compound that also readily forms charge-transfer complexes. researchgate.netresearchgate.net The lone pair of electrons on the nitrogen of the amide group in this derivative is involved in resonance, which can influence its interaction with donor molecules. researchgate.net

Computational studies, such as Density Functional Theory (DFT) analysis, have been employed to understand the electronic properties and reactivity of naphthol analogues. nih.gov These studies can help predict the feasibility of certain reactions and explain observed regioselectivity by analyzing the molecular orbitals of the reactants. nih.gov For instance, in modified Mannich reactions involving N-containing naphthol analogues like 6-hydroxyquinoline (B46185) and 3-hydroxyisoquinoline, the electronic properties of the substituents have a strong influence on the reaction outcome. nih.gov Such investigations into structure-reactivity relationships are crucial for the rational design of new compounds with specific chemical properties and applications.

Conclusion and Future Research Directions in 2,4 Dinitro 1 Naphthol Chemistry

Synthesis and Characterization Advancements

Recent advancements in the synthesis of 2,4-Dinitro-1-naphthol have focused on optimizing traditional methods and exploring novel synthetic routes. The most common method remains the direct nitration of 1-naphthol (B170400) using a mixture of concentrated sulfuric and nitric acids. msu.edu A typical procedure involves dissolving 1-naphthol in sulfuric acid, followed by the dropwise addition of nitric acid at low temperatures. However, this method can lead to oxidative degradation and the formation of byproducts like quinones.

An alternative approach involves the nitration of 1-tetralone, which, after neutralization and extraction, yields this compound, albeit in lower yields. nih.gov Research has also explored the synthesis of related compounds, such as N-(2,4-dinitro-1-naphthyl)-p-toluenesulphonamide, which can be hydrolyzed to produce this compound. researchgate.net

Characterization of DNN is well-established using techniques like FT-IR, FT-Raman, and NMR spectroscopy to elucidate its vibrational modes and structural features. X-ray crystallography has provided detailed insights into its molecular geometry, revealing that the two fused rings are nearly co-planar. nih.govnih.govresearchgate.net The nitro groups are oriented at distinct dihedral angles with respect to the naphthalene (B1677914) ring system. nih.govnih.govresearchgate.net

Future research in this area should focus on developing more efficient and environmentally benign synthetic methods. This could involve exploring green solvents, solid-acid catalysts, or flow chemistry approaches to minimize waste and improve reaction control. Further characterization of DNN and its derivatives, particularly in different solvent environments and solid-state forms, will also be crucial for understanding its properties and reactivity.

Mechanistic Insights and Reaction Scope Expansion

The chemical reactivity of this compound is dominated by the strong electron-withdrawing nature of its two nitro groups, which makes the aromatic ring susceptible to various reactions. Key reaction types include:

Charge-Transfer Complex Formation: DNN is an excellent electron acceptor and readily forms charge-transfer (CT) complexes with electron-rich donor molecules. researchgate.netresearchgate.net This property is fundamental to many of its analytical applications. Studies have shown that the stability of these complexes is influenced by solvent polarity.

Reduction of Nitro Groups: The nitro groups can be reduced to amino groups using reagents like sodium hydrosulfite, leading to the formation of 2,4-diamino-1-naphthol. msu.edu This derivative is a precursor for the synthesis of other compounds. msu.edu

Displacement Reactions: The groups attached to the 1-position of the 2,4-dinitronaphthalene system are susceptible to nucleophilic displacement. Kinetic studies have shown that the ease of displacement follows the sequence p-MeC₆H₄-SO₂ > F > Br > Cl > I. rsc.org These reactions are believed to proceed through a two-stage mechanism. rsc.org

Future work should aim to further elucidate the mechanisms of these reactions using a combination of experimental and computational methods. Expanding the reaction scope of DNN to include novel transformations, such as C-H activation or asymmetric catalysis, could lead to the synthesis of new and valuable compounds. Investigating the reactivity of the hydroxyl group and the potential for derivatization at this position also presents a promising avenue for research.

Emerging Analytical Applications and Method Development

The ability of this compound to form colored charge-transfer complexes has been exploited for the development of analytical methods for various compounds, particularly pharmaceuticals. researchgate.netresearchgate.net Spectrophotometric methods based on the formation of these complexes offer a simple and rapid means of quantification. researchgate.net For instance, DNN has been successfully used as a charge-transfer reagent for the analysis of quinolones and cephalosporins. researchgate.netresearchgate.net

Recent research has also explored the use of DNN in more advanced analytical techniques. A liquid chromatography method has been developed for the determination of this compound and 1-naphthol in commercial dyes. oup.com Additionally, dispersive liquid-phase microextraction has been employed for the preconcentration and determination of phenolic compounds, including a dinitrophenol derivative, prior to HPLC analysis. dphen1.com

The development of new analytical methods based on the unique properties of DNN is a fertile area for future research. This could include the design of novel colorimetric and fluorescent probes for the detection of specific analytes. The immobilization of DNN onto solid supports could lead to the development of reusable sensors and extraction materials. Furthermore, its application in capillary electrophoresis and other separation techniques warrants further investigation.

Frontiers in Computational Modeling and Theoretical Predictions

Computational chemistry offers powerful tools for understanding the structure, properties, and reactivity of this compound at the molecular level. Molecular docking studies have been used to predict the binding affinity of DNN with biological targets, suggesting its potential in drug design. researchgate.net Density Functional Theory (DFT) calculations can provide insights into the electronic structure and reactivity of the molecule, helping to explain its behavior in charge-transfer interactions. acs.org

Natural Bond Orbital (NBO) analysis is another valuable computational technique for studying intra- and intermolecular bonding and interactions, which is particularly relevant for understanding the formation and stability of charge-transfer complexes. researchgate.net Hirshfeld surface analysis can be used to visualize and quantify intermolecular interactions in the crystalline state. rsc.org

Future computational studies should focus on several key areas. More accurate theoretical models can be developed to predict the spectroscopic properties and reaction energetics of DNN and its derivatives. Molecular dynamics simulations could be employed to study the behavior of DNN in different solvent environments and its interactions with larger biomolecules. The combination of computational screening and experimental validation could accelerate the discovery of new applications for this versatile compound.

Interdisciplinary Research Opportunities

The diverse chemistry of this compound provides numerous opportunities for interdisciplinary research. In materials science, its properties as an electron acceptor could be harnessed in the development of new organic electronic materials, such as semiconductors and components of solar cells. Its use as a dye and pigment also presents opportunities for research in coloration and materials preservation. scispace.comtcichemicals.com

In the field of environmental science, the detection and remediation of nitroaromatic compounds are of significant interest. Research into the biotransformation of related compounds like 2,4-dinitroanisole (B92663) suggests potential pathways for the environmental fate of DNN. researchgate.net Developing analytical methods for the detection of DNN and its degradation products in environmental samples is an important area for future work.

Q & A

Q. How can the crystal structure of 2,4-dinitro-1-naphthol be accurately determined, and what key structural parameters are critical for its characterization?

Methodological Answer: The crystal structure is determined via single-crystal X-ray diffraction (SC-XRD) at 296 K. Key parameters include:

- Unit cell dimensions : Monoclinic system () with Å, Å, Å, and .

- Hydrogen bonding : Intramolecular O–H⋯O and C–H⋯O interactions form S(6) ring motifs. Intermolecular O–H⋯O bonds stabilize chains along the [101] direction .

- π–π interactions : Centroid distances (3.6296–3.8104 Å) contribute to structural stability .

- Refinement metrics : , , and data-to-parameter ratio = 10.9 ensure reliability .

Q. What experimental methods are used to evaluate this compound as a charge-transfer (CT) acceptor in drug analysis?

Methodological Answer:

- Spot tests : Visualize CT complex formation by color changes (e.g., golden-yellow for cephalosporins and green-yellow for quinolones) at room/elevated temperatures .

- UV-Vis spectroscopy : Quantify CT interactions by monitoring bathochromic shifts. For example, complexes with ciprofloxacin show shifts from 350 nm (free acceptor) to 450–470 nm .

- Thin-layer chromatography (TLC) : Confirm complex formation via distinct values compared to reactants .

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:

- Indirect nitration : React 1-naphthol with concentrated and under controlled conditions. Key steps include sulfonation at position 1 followed by nitration at positions 2 and 4 .

- Purification : Recrystallize from ethanol to remove unreacted 1-naphthol and byproducts. Yield is influenced by stoichiometric ratios (e.g., 2.5 g 1-naphthol with 5 mL ) .

- Characterization : Validate purity via melting point (140°C) and spectral data (FT-IR, H NMR) .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the stability of CT complexes formed by this compound?

Methodological Answer:

- Solvent effects : Polar solvents (e.g., methanol, acetonitrile) enhance CT complex stability by stabilizing charge-separated states. For example, solvation energy in methanol increases the equilibrium constant () by 30% compared to chloroform .

- Temperature dependence : Elevated temperatures (50–70°C) accelerate CT formation but may reduce stability due to entropic effects. Thermodynamic parameters (, ) are derived from van’t Hoff plots .

Q. What role do substituent effects play in the electron-accepting capacity of this compound compared to other nitroaromatics?

Methodological Answer:

- Electron-withdrawing groups : The –NO groups at positions 2 and 4 enhance electron deficiency, making this compound superior to mono-nitro derivatives (e.g., 2-nitro-1-naphthol) in CT reactions .

- Resonance stabilization : The –OH group participates in intramolecular hydrogen bonding, increasing planarity and conjugation with aromatic rings. This is absent in 2,4-dinitro-1-naphthylamine, which shows no CT activity .

Q. How can computational modeling complement experimental data in predicting the reactivity of this compound in CT interactions?

Methodological Answer: